molecular formula C9H7NO2S B2974638 Methyl benzo[d]thiazole-4-carboxylate CAS No. 2107543-87-1

Methyl benzo[d]thiazole-4-carboxylate

Cat. No.: B2974638
CAS No.: 2107543-87-1
M. Wt: 193.22
InChI Key: AJSCSWRVKPFATN-UHFFFAOYSA-N
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Description

Strategic Importance of the Benzo[d]thiazole Moiety in Organic Synthesis

The benzo[d]thiazole nucleus is a privileged structure in drug discovery, appearing in compounds with a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzo[d]thiazole ring system allow for specific interactions with biological targets.

The synthetic versatility of the benzo[d]thiazole core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. The development of efficient synthetic methodologies to access diverse benzo[d]thiazole derivatives is, therefore, a key area of research in organic synthesis. Common synthetic routes often involve the condensation of 2-aminothiophenols with various electrophiles.

Methyl Benzo[d]thiazole-4-carboxylate as a Key Synthetic Scaffold

Within the broader class of benzo[d]thiazoles, this compound stands out as a particularly valuable building block. The presence of the methyl carboxylate group at the 4-position provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other derivatives. This allows for the introduction of a wide range of substituents and the construction of libraries of compounds for biological screening. Furthermore, the aromatic backbone of this compound can be further modified through electrophilic aromatic substitution reactions, offering additional avenues for structural diversification.

A notable example of the utility of related scaffolds is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as versatile building blocks in drug discovery. nih.gov These compounds can be substituted at four different positions, allowing for a thorough exploration of the chemical space around the core structure. nih.gov The synthesis often involves the cyclization of appropriately substituted aminobenzoates. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Solid
Melting Point Not reported
Boiling Point Not reported

Detailed research into the reactions of this compound demonstrates its utility. For instance, the synthesis of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides often starts from related benzothiazole (B30560) precursors, showcasing the amenability of the core structure to elaboration. nih.gov Spectroscopic data for such derivatives, including IR, ¹H NMR, and ¹³C NMR, are crucial for their characterization. nih.gov For example, the IR spectrum of a 2-(benzo[d]thiazol-2-yl)-N-arylacetamide derivative showed characteristic absorption bands for the imino (NH) and carbonyl (CO) groups at approximately 3234 cm⁻¹ and 1649 cm⁻¹, respectively. nih.gov The ¹H NMR spectrum revealed distinct signals for the benzothiazole and aryl protons, confirming the successful synthesis. nih.gov

Table 2: Selected Spectroscopic Data for a Representative 2-(Benzo[d]thiazol-2-yl)-N-arylacetamide Derivative

Spectral DataKey Features
IR (cm⁻¹) 3234 (N-H), 1649 (C=O)
¹H NMR (δ, ppm) 8.01-8.10 (d, benzothiazole protons), 10.76 (s, NH proton), 7.10-7.71 (m, aryl protons)
¹³C NMR (δ, ppm) 166.0 (C=O), 164.7 (S-C=N), 153.1 (benzothiazole carbon), 119.6-138.8 (aryl and vinylic carbons)

The structural features of benzo[d]thiazole derivatives have been extensively studied using X-ray crystallography. These studies provide valuable insights into the planarity of the ring system, bond lengths, and bond angles, which in turn influence the molecule's interactions with biological targets. For instance, the crystal structure of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate hydrate (B1144303) reveals a complex three-dimensional network stabilized by hydrogen bonds and chalcogen contacts. nih.gov The benzothiazole core in such molecules is typically planar, a feature that is often important for biological activity. researchgate.net

Table 3: Key Structural Parameters of a Substituted Methyl Benzo[d]thiazole-6-carboxylate Derivative

ParameterValue
Crystal System Triclinic
Space Group P1
Key Dihedral Angles The -OOC- group is slightly rotated with respect to the phenyl ring.
Intermolecular Interactions Hydrogen bonds (O-H···O, N-H···O, N-H···N) and chalcogen contacts (C-S···O)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCSWRVKPFATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Benzo D Thiazole 4 Carboxylate Derivatives

Direct Esterification Routes

Direct esterification of benzo[d]thiazole-4-carboxylic acid is a primary method for the synthesis of its methyl ester. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride is a commonly used reagent for this purpose, as it converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol.

Another effective method for direct esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly advantageous for its mild reaction conditions. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon the reaction of the carboxylic acid with DCC. The subsequent nucleophilic attack by methanol, facilitated by DMAP, yields the desired ester and dicyclohexylurea as a byproduct.

Furthermore, titanium tetrachloride (TiCl4) has been demonstrated as an efficient coupling reagent for the one-pot synthesis of esters from carboxylic acids and alcohols under neutral and mild conditions. This method avoids the need for a base and provides high purity and yields of the carboxylic esters. nih.gov

Esterification MethodReagentsKey Features
Acid-Catalyzed Methanol, Thionyl ChlorideInvolves acyl chloride intermediate.
Steglich Esterification Methanol, DCC, DMAPMild conditions, high efficiency.
Titanium Tetrachloride-Assisted Methanol, TiCl4Neutral conditions, no base required. nih.gov

Cyclization Reactions for Benzo[d]thiazole Ring Formation

The construction of the benzothiazole (B30560) ring is a critical step in the synthesis of methyl benzo[d]thiazole-4-carboxylate. Various cyclization strategies have been developed to achieve this, each with its own advantages.

Diazo-Mediated Cyclization Approaches

Diazo-mediated cyclization offers a pathway to form the benzothiazole ring. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, related syntheses of benzoxazines and benzothiazines from ortho-amidophenyl diazoacetate and ortho-thioamidophenyl diazoacetate have been reported. These reactions often utilize copper triflate as a catalyst under mild conditions. The strategy involves the intramolecular C-O or C-S insertion of a diazo group.

Cyclization via Heteroatom Reagents (e.g., Potassium Thiocyanate (B1210189), Bromine)

A widely employed and robust method for the synthesis of the 2-aminobenzothiazole (B30445) core involves the reaction of an appropriately substituted aniline (B41778) with potassium thiocyanate (KSCN) in the presence of bromine. This reaction proceeds via an oxidative cyclization of the intermediate thiourea. For the synthesis of derivatives of benzo[d]thiazole-4-carboxylate, this would typically involve starting with an anthranilic acid ester. The amino group of the anthranilate reacts with thiocyanate, and subsequent bromination induces the cyclization to form the 2-aminobenzothiazole ring system. indexcopernicus.combrandeis.edu This method is effective for producing a variety of substituted 2-aminobenzothiazoles. indexcopernicus.com

Starting MaterialReagentsProductReference
Substituted AnilinesKSCN, Bromine2-Aminobenzothiazoles indexcopernicus.com
4-Substituted AnilinesKSCN, Bromine2-Amino-6-substituted-carbonyl benzothiazoles indexcopernicus.com

Microwave-Assisted Cyclization Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. In the context of benzothiazole synthesis, microwave-assisted methods have been successfully applied to the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in This approach provides a rapid and efficient route to 2-substituted benzothiazoles. While specific applications to this compound are not extensively detailed, the general applicability of microwave-assisted synthesis suggests its potential for accelerating the formation of the benzothiazole ring in this context as well. For instance, the synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved through a catalyst-free microwave-assisted procedure. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of thiazole (B1198619) derivatives, one-pot condensations of a bromo-acetyl compound, thiosemicarbazide, and a carbaldehyde have been reported. ijcce.ac.ir These reactions are often catalyzed by an acid and proceed under mild conditions. While a direct one-pot synthesis of this compound is not explicitly described in the reviewed literature, the principles of MCRs are applicable to the construction of the core structure. For example, novel thiazolylhydrazone derivatives have been synthesized via one-pot multicomponent condensation reactions. researchgate.net

Strategies for Carboxylate Introduction

The introduction of a carboxylate group at the 4-position of the benzothiazole ring is a key challenge in the synthesis of the target molecule. One common strategy is to start with a precursor that already contains the desired functional group, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The cyclization of this precursor, for instance using potassium thiocyanate and bromine, would directly lead to a 2-amino-substituted benzo[d]thiazole with a carboxylate group at the 4-position.

Alternatively, the carboxylate group can be introduced onto a pre-formed benzothiazole ring. This can be more challenging due to the need for regioselective functionalization. Metal-catalyzed carboxylation reactions could potentially be employed for this purpose.

Direct Carboxylation Reactions

Direct carboxylation represents an atom-economical approach to installing a carboxyl group onto the benzothiazole nucleus. This strategy circumvents the need for pre-functionalized starting materials, which often require multi-step preparations. While direct carboxylation of the C4 position of a pre-formed benzothiazole is challenging, related C-H functionalization methods offer a pathway. One innovative approach involves a three-component reaction using o-iodoanilines, a sulfur source like potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO can serve not only as a solvent and oxidant but also as a source for a single carbon atom, which can be subsequently oxidized to a carboxylic acid. organic-chemistry.org

Another advanced strategy involves metal-catalyzed reactions. Although traditional methods often have drawbacks like low yields and the use of toxic reagents, modern approaches aim for greener and more efficient processes. researchgate.net For instance, palladium-catalyzed alkoxycarbonylation can be used to introduce an ester group onto heterocyclic systems. google.com This type of reaction, applied to a suitable halogenated benzothiazole precursor at the 4-position, would provide a direct route to the target ester.

Esterification of Carboxylic Acid Precursors

A more conventional and widely practiced route to this compound is through the esterification of its corresponding carboxylic acid precursor, benzo[d]thiazole-4-carboxylic acid. This method is reliable and can be achieved through various well-established chemical reactions.

One common method is Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or nitric acid. google.com This reaction is typically performed at elevated temperatures to drive the equilibrium towards the product. google.com

A milder alternative is the Steglich esterification . This method utilizes coupling agents like Dicyclohexylcarbodiimide (DCC) along with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and alcohol at room temperature. researchgate.net This approach is advantageous for sensitive substrates that cannot tolerate harsh acidic conditions. researchgate.net

The synthesis of the necessary precursor, the carboxylic acid, can be achieved by oxidizing a corresponding aldehyde or methyl group at the 4-position of the benzothiazole ring. For example, thiazole-4-aldehydes can be oxidized to thiazole-4-carboxylic acids using an oxidizing agent mixture of nitric and sulfuric acid, with yields often exceeding 85%. google.com

MethodReagents/CatalystsConditionsAdvantages
Fischer-Speier Esterification Methanol, H₂SO₄ (catalyst)RefluxSimple, inexpensive reagents
Steglich Esterification Methanol, DCC, DMAPRoom TemperatureMild conditions, suitable for sensitive substrates researchgate.net
Acid Chloride Formation Thionyl chloride (SOCl₂), then MethanolReflux, then addition of alcoholHigh reactivity, good for less reactive acids nih.gov

Comparative Analysis of Synthetic Pathways

The choice of synthetic pathway for this compound depends on factors such as starting material availability, desired yield and purity, scalability, and environmental impact.

Efficiency and Selectivity Considerations

Efficiency in synthesis is measured by factors like reaction yield, time, and simplicity of the procedure. Selectivity, particularly regioselectivity, is crucial when functionalizing the benzothiazole ring, which has multiple potential reaction sites.

Multi-step syntheses that build the benzothiazole ring from pre-functionalized benzene (B151609) derivatives are common and often offer excellent control over selectivity. For example, the cyclization of a 4-aminobenzoate (B8803810) derivative with potassium thiocyanate (KSCN) and bromine in acetic acid can directly form the desired benzo[d]thiazole ester scaffold. acs.org While this approach may involve more steps, such as the initial synthesis of the substituted aminobenzoate, it precisely controls the position of the carboxylate group, avoiding the formation of other isomers. acs.org

The table below compares yields from different synthetic strategies for benzothiazole derivatives, illustrating the varying efficiencies of different approaches.

Synthetic Step/MethodStarting MaterialsProductYieldReference
Cyclization4-aminobenzoates, KSCN, BromineMethyl 2-aminobenzo[d]thiazole-6-carboxylatesVaries (e.g., 84% for a precursor step) acs.org
Condensation2-aminobenzenethiol, aldehydes2-substituted benzothiazolesOften high yields nih.gov
Oxidation of AldehydeThiazole-4-aldehyde, HNO₃, H₂SO₄Thiazole-4-carboxylic acid>85% google.com
Esterification (Steglich)Carboxylic acid, alcohol, DCC, DMAPEsterGenerally high researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles is of growing importance to reduce the environmental footprint of chemical manufacturing. nih.gov This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste. researchgate.netmdpi.com

Sustainable synthesis routes for benzothiazole derivatives often feature:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695). For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes can be efficiently carried out in ethanol at room temperature. nih.gov

Catalysis: Employing catalysts to enhance reaction rates and selectivity, reducing the need for stoichiometric reagents and harsh conditions. Reusable catalysts are particularly desirable. researchgate.net Samarium triflate has been used as a reusable acid catalyst for benzothiazole synthesis in an aqueous medium under mild conditions. organic-chemistry.org

Energy Efficiency: Developing reactions that proceed at room temperature or with minimal energy input, such as those catalyzed by NH₄Cl in a methanol-water solvent system. nih.gov These methods offer short reaction times and high yields without the need for heating. mdpi.com

These green approaches not only reduce environmental impact but can also lead to simpler, more efficient, and cost-effective synthetic processes. mdpi.com The condensation of 2-aminobenzenethiol with various partners (aldehydes, ketones, acids) is a cornerstone of benzothiazole synthesis, and many green variations of this reaction have been developed. nih.govnih.gov

Mechanistic Investigations and Transformative Reactions of Benzo D Thiazole Carboxylates

Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl benzo[d]thiazole-4-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol (B129727). This transformation is typically catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification of the reaction mixture protonates the carboxylate salt to furnish the final carboxylic acid product.

While specific studies on the hydrolysis of this compound are not extensively documented, the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles has been reported. For instance, the hydrolysis of methyl 2-amino-5-methylthiazole-4-carboxylate to 2-amino-5-methylthiazole-4-carboxylic acid is achieved by treatment with sodium hydroxide solution at elevated temperatures, followed by acidification. plos.org

Transesterification, the conversion of one ester to another, is another key reaction of the carboxylate moiety. This process is often catalyzed by acids or bases and involves the exchange of the alcohol component. For this compound, this would entail reacting it with a different alcohol in the presence of a suitable catalyst. Various catalysts are known to promote transesterification reactions, including scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, which can be effective under mild conditions. organic-chemistry.org

Table 1: Representative Conditions for Ester Transformations

TransformationReagents and ConditionsProduct
Ester Hydrolysis1. NaOH, 50-60°C2. HCl (to pH 3-4)Benzo[d]thiazole-4-carboxylic acid
TransesterificationR-OH, Sc(OTf)₃, heatAlkyl benzo[d]thiazole-4-carboxylate

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Nitrogen Atom

The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. Consequently, it can be readily protonated by strong acids to form a thiazolium salt. pharmaguideline.com This property can be utilized in the isolation and purification of benzothiazole (B30560) derivatives. thieme-connect.de

The nucleophilic character of the thiazole nitrogen also allows for N-alkylation reactions. Treatment with alkyl halides can lead to the formation of quaternary thiazolium cations. pharmaguideline.com The reactivity of the nitrogen atom is influenced by the electronic nature of the substituents on the benzothiazole core. The electron-withdrawing carboxylate group at the 4-position is expected to decrease the basicity and nucleophilicity of the thiazole nitrogen to some extent.

Reactivity Profile of the Carboxylate Moiety

The carboxylate moiety in this compound is a versatile functional group that can undergo a variety of transformations beyond hydrolysis and transesterification. One of the primary reactions is its conversion to an amide. This is typically achieved by reacting the ester with an amine, often under conditions that facilitate the reaction, such as heating or the use of specific coupling agents.

Another important transformation is the reduction of the ester to a primary alcohol. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can then be further functionalized.

The carboxylate can also be converted into a carbohydrazide (B1668358) by reacting the ester with hydrazine (B178648) hydrate (B1144303). nih.gov This carbohydrazide intermediate is a key precursor for the synthesis of hydrazones, as will be discussed in section 3.4.3.

Furthermore, the methyl ester can be converted to the corresponding acid chloride by treatment with reagents such as thionyl chloride. nih.gov This acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives.

Table 2: Key Transformations of the Carboxylate Group

Starting MaterialReagentsProduct
This compoundAmine (R-NH₂)N-Substituted benzo[d]thiazole-4-carboxamide
This compoundLiAlH₄(Benzo[d]thiazol-4-yl)methanol
This compoundHydrazine hydrateBenzo[d]thiazole-4-carbohydrazide
Benzo[d]thiazole-4-carboxylic acidThionyl chlorideBenzo[d]thiazole-4-carbonyl chloride

Strategic Functionalization of the Benzo[d]thiazole Core

The benzene (B151609) ring of the benzo[d]thiazole core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of this substitution is governed by the directing effects of the fused thiazole ring and the carboxylate group. The thiazole ring itself is generally considered to be deactivating towards electrophilic attack. ias.ac.in The carboxylate group is also a deactivating group and a meta-director. libretexts.org

Therefore, electrophilic substitution on this compound is expected to be challenging and to occur primarily at the positions meta to the carboxylate group, which are the 5- and 7-positions of the benzothiazole ring system. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid catalyst). masterorganicchemistry.commsu.edu The harsh conditions often required for these reactions may, however, lead to side reactions or decomposition of the starting material.

While this compound itself does not possess pendant amino or hydroxy groups, the derivatization of such groups on the benzothiazole core is a crucial strategy for synthesizing a diverse range of analogues. For instance, the synthesis of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate and its subsequent derivatization have been reported. nih.govacs.org

In these systems, a hydroxyl group on the benzene ring can be alkylated via a Williamson ether synthesis, reacting with an alkyl halide in the presence of a base like potassium carbonate. acs.org An amino group can be protected, for example, with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate. nih.govacs.org This protection strategy is vital when other parts of the molecule need to be modified under conditions that would otherwise affect the amino group. The selective derivatization of these groups in the presence of the carboxylate ester demonstrates the ability to strategically modify the benzothiazole scaffold. nih.govacs.org

Hydrazones are a class of compounds characterized by a C=N-N linkage and are often synthesized through the condensation of a hydrazide with an aldehyde or ketone. In the context of this compound, the first step towards hydrazone formation would be the conversion of the methyl ester to the corresponding carbohydrazide, as mentioned in section 3.3. This is typically achieved by reacting the ester with hydrazine hydrate. nih.gov

The resulting benzo[d]thiazole-4-carbohydrazide can then be condensed with a variety of aldehydes and ketones, usually in the presence of a catalytic amount of acid, to yield a series of hydrazone derivatives. nih.govvjs.ac.vn The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton in the ¹H NMR spectrum. nih.gov This synthetic route provides a straightforward method for introducing a wide range of substituents onto the benzothiazole core via the hydrazone linkage. nih.govresearchgate.net

Comprehensive Structural Elucidation Through Advanced Spectroscopic and Crystallographic Methods

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. alevelchemistry.co.ukmeasurlabs.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. youtube.comresearchgate.net

For Methyl benzo[d]thiazole-4-carboxylate, with the molecular formula C₉H₇NO₂S, the expected exact mass can be calculated. An HRMS analysis, often using a technique like electrospray ionization (ESI), would aim to find a molecular ion peak (e.g., [M+H]⁺) that matches this calculated value with high accuracy (typically within 5 ppm). rsc.org

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₇NO₂S
Calculated Exact Mass [M]193.0198
Calculated m/z for [M+H]⁺194.0276
Calculated m/z for [M+Na]⁺216.0095

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands.

Key vibrational modes include the strong C=O stretching of the ester group, typically found in the 1700–1730 cm⁻¹ region. The C=N stretching vibration of the thiazole (B1198619) ring is expected around 1640 cm⁻¹. core.ac.uk Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ range. The C-O stretching of the ester group will show bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Note: These are representative values; actual experimental values may vary.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Ester C=O Stretch1700 - 1730Strong
Thiazole C=N Stretch~1640Medium
Aromatic C=C Stretch1450 - 1600Variable
Ester C-O Stretch1100 - 1300Strong
Aromatic C-H Bend (out-of-plane)750 - 900Strong

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The absorption spectrum is influenced by the extent of the conjugated system. mdpi.com Benzothiazole (B30560) itself exhibits absorption bands around 220, 250, and 285 nm. researchgate.netnist.gov The presence of the carboxylate group and the extended conjugation in this compound would be expected to shift the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic shift). researchgate.netresearchgate.net Typically, benzothiazole derivatives show intense absorption bands in the UV region between 250 nm and 400 nm, corresponding to π→π* transitions within the aromatic system. mdpi.comresearchgate.net

Comprehensive Structural Elucidation of this compound Inconclusive Due to Lack of Publicly Available Crystallographic Data

Despite a comprehensive search of scientific literature and crystallographic databases, single-crystal X-ray diffraction (SC-XRD) data for the specific chemical compound, this compound, is not publicly available. Therefore, a detailed analysis of its solid-state structure, including crystallographic parameters and molecular geometry, cannot be provided at this time.

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

Searches were conducted across multiple platforms, including general scientific search engines and specialized crystallographic databases such as the Cambridge Structural Database (CSD). These inquiries did not yield any published crystal structure for this compound.

While crystallographic data exists for derivatives and related benzothiazole compounds, such as Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, this information cannot be extrapolated to accurately describe the crystal structure of the target compound. The presence of different functional groups can significantly influence the crystal packing and molecular conformation.

The absence of SC-XRD data for this compound in the public domain means that key structural details remain unelucidated. This includes:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice is unknown.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal are yet to be determined.

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state has not been experimentally verified.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, which govern the packing of molecules in the crystal, are not known.

Without a crystallographic information file (CIF), it is not possible to generate data tables of atomic coordinates, bond lengths, bond angles, or torsional angles.

It is possible that the crystal structure of this compound has been determined in private industrial research but not made publicly available, or that the compound has not yet been subjected to single-crystal X-ray diffraction analysis. Further research and publication in this area would be necessary to provide a comprehensive structural elucidation.

Computational Chemistry and Theoretical Characterization of Benzo D Thiazole 4 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for modeling the behavior of electrons and nuclei in molecules. For benzo[d]thiazole derivatives, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine various molecular properties with high accuracy.

Density Functional Theory (DFT) has become a predominant method in computational chemistry for investigating the structural and electronic properties of organic molecules, including benzothiazole (B30560) systems. mdpi.com This approach is favored for its balance of computational cost and accuracy, providing reliable results on molecular geometries, vibrational frequencies, and energetics. mdpi.comscirp.org

Furthermore, DFT is used to calculate the total energy of the system, which provides information about the molecule's thermodynamic stability. nih.gov These energetic calculations are vital for comparing the stability of different isomers or conformers and for studying reaction mechanisms and transition states.

Ab Initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational Ab Initio approach used to approximate the many-electron wavefunction and energy of a system. researchgate.net

For benzo[d]thiazole derivatives, Ab Initio methods have been used to investigate the ground state molecular structure and vibrational frequencies. researchgate.netmdpi.com While often less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF calculations are a valuable starting point for more advanced methods. In comparative studies on molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, results from HF calculations have been benchmarked against DFT methods (like B3LYP) and experimental data. researchgate.netnih.gov Such comparisons often reveal that DFT methods provide results that are in better agreement with experimental observations, particularly for vibrational frequencies. researchgate.net Nevertheless, Ab Initio calculations remain crucial for providing a fundamental understanding of the electronic structure.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. Computational methods provide several descriptors that help in understanding and predicting the chemical behavior of Methyl benzo[d]thiazole-4-carboxylate by analyzing how electrons are distributed and how easily this distribution can be perturbed.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. A higher EHOMO value suggests a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org A small energy gap indicates that the molecule is more polarizable and more reactive. scirp.orgscirp.org DFT calculations are commonly used to compute the energies of these orbitals and the corresponding energy gap for benzothiazole derivatives. scirp.org

Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Benzothiazole (BTH) and Related Derivatives (Calculated at B3LYP/6-31+G(d,p) level). scirp.org
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BTH)-0.2542-0.10310.1511
2-SH_BTH-0.2464-0.05790.1885
2-NH2_BTH-0.2312-0.03360.1976
2-OH_BTH-0.2415-0.03570.2058
2-SCH3_BTH-0.2365-0.05240.1841

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. mdpi.com Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are the sites for nucleophilic attack. mdpi.com Green areas denote regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole (B1198619) ring, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. By analyzing the MEP surface, researchers can gain a clear picture of the molecule's reactive sites and intermolecular interaction patterns. scirp.orgrsc.org

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Potential (μ): The negative of electronegativity. μ = -χ

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered 'hard', while those with a small gap are 'soft'. scirp.org

Chemical Softness (S): The reciprocal of hardness. S = 1 / η. Soft molecules are more reactive than hard molecules. scirp.org

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = μ² / (2η)

These parameters have been calculated for various benzothiazole derivatives to compare their reactivity. scirp.orgscirp.org For instance, a compound with a low chemical hardness and high softness value is predicted to be more reactive. scirp.org The electrophilicity index helps to classify molecules as strong or weak electrophiles. These quantitative descriptors are essential for understanding the chemical nature of this compound and for predicting its behavior in chemical reactions.

Illustrative Global Reactivity Parameters for Benzothiazole (BTH) and Related Derivatives (Calculated at B3LYP/6-31+G(d,p) level). scirp.orgscirp.org
CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Softness (S) (eV-1)Electrophilicity Index (ω) (eV)
Benzothiazole (BTH)0.17870.075613.22750.2111
2-SH_BTH0.15220.094310.60450.1228
2-NH2_BTH0.13240.098810.12150.0887
2-OH_BTH0.13860.10299.71820.0934
2-SCH3_BTH0.14450.092110.85780.1132

Prediction and Interpretation of Spectroscopic Data

Computational methods are indispensable tools for predicting and interpreting the spectroscopic properties of complex organic molecules. Through theoretical calculations, it is possible to simulate various types of spectra, providing deep insights into the molecule's vibrational and electronic nature. These simulations not only complement experimental findings but also aid in the precise assignment of spectral features.

Density Functional Theory (DFT) is a powerful method for simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. Calculations, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), can predict the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are typically scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov The analysis allows for a complete assignment of vibrational modes, including stretching, bending, and torsional motions within the molecule. For instance, characteristic C-H, C=O, C-N, and C-C stretching vibrations can be precisely identified. nih.gov

The electronic absorption spectra, observed via UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nbu.edu.sa This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. The primary electronic transitions in benzothiazole derivatives are typically π → π* and n → π* in nature, originating from the aromatic rings and the thiazole moiety. nbu.edu.sa The simulated spectrum helps to understand the contributions of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to each electronic transition.

Table 1: Representative Calculated Vibrational Frequencies for a Benzothiazole System

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν13070-3100Aromatic C-H Stretching
ν21720-1740C=O Stretching (Ester)
ν31580-1610Aromatic C=C Stretching
ν41340-1380C-N Stretching
ν51240-1280C-O Stretching (Ester)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for predicting ¹H and ¹³C NMR spectra. nih.govufv.br Calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are often referenced against a standard like Tetramethylsilane (TMS). nih.gov

By comparing the theoretically calculated chemical shifts with experimental data, a strong correlation can be established, which validates the proposed structure. researchgate.net This approach is particularly useful for assigning signals in complex aromatic regions of the spectrum and for understanding how the electronic environment, influenced by substituents, affects the chemical shifts of specific nuclei. nih.govacs.org

Table 2: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts

AtomCalculated δ (ppm)Hypothetical Experimental δ (ppm)
Carbonyl C (C=O)164.1165.8
Methoxy C (-OCH₃)52.553.1
Aromatic C120-150122-152
Methoxy H (-OCH₃)3.903.95
Aromatic H7.5-8.57.6-8.6

TD-DFT is a fundamental computational method for investigating the behavior of molecules in their electronic excited states. uci.edursc.org It provides a detailed picture of electronic transitions by calculating their energies, oscillator strengths, and the molecular orbitals involved. researchgate.net For a molecule like this compound, TD-DFT can elucidate the nature of its UV-Vis absorption bands.

The analysis reveals which parts of the molecule are involved in the electronic excitation. For example, a transition might involve the movement of electron density from a π orbital located on the benzothiazole ring system to a π* antibonding orbital. nih.gov This intramolecular charge transfer (ICT) is a key factor in the photophysical properties of many heterocyclic compounds. chemrxiv.org Understanding these excited states is critical for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

The stability, conformation, and crystal packing of a molecule are governed by a complex network of interactions. Computational chemistry offers powerful tools to dissect and quantify these forces, both within a single molecule and between adjacent molecules in a condensed phase.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. scirp.orgresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

Table 3: Representative NBO Donor-Acceptor Interactions in a Benzothiazole System

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
π(C5-C6)π(C7-C8)20.5π → π (Resonance)
LP(2) N3π(C2-S1)45.8Lone Pair → π (Delocalization)
LP(1) O10σ(C9-O11)28.3Lone Pair → σ (Hyperconjugation)
σ(C2-N3)σ(C7-C8)5.2σ → σ (Hyperconjugation)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. conicet.gov.ar The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

This analysis can be decomposed into 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.net For a molecule containing C, H, N, O, and S atoms, the most significant interactions typically include H···H, C···H, O···H, N···H, and S···H contacts. nih.gov This detailed breakdown is invaluable for understanding how molecules assemble in the solid state and for rationalizing macroscopic properties like melting point and solubility.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H40 - 50%
C···H / H···C15 - 20%
O···H / H···O10 - 15%
N···H / H···N5 - 10%
S···H / H···S5 - 8%

Non-covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The stability and supramolecular architecture of crystalline structures involving benzo[d]thiazole-4-carboxylate and related systems are significantly influenced by a variety of non-covalent interactions. Computational methods are essential for characterizing and quantifying these weak forces, which include hydrogen bonds and π-π stacking.

π-π Stacking: Aromatic π-π stacking interactions are another key factor in the crystal packing of benzothiazole systems. researchgate.net These interactions occur between the electron-rich benzothiazole ring systems. Computational analyses can determine the geometry of these stacking interactions, such as slipped-stacking, and their energetic contributions. researchgate.netrsc.org The analysis of π-π stacking is often complemented by Hirshfeld surface analysis, which maps intermolecular contacts and quantifies their relative contributions to the crystal packing. rsc.org For thiazole derivatives, π-π interactions, along with other weak forces like C-H⋯π interactions, are crucial in directing the formation of specific supramolecular structures, such as dimers and chains. rsc.orgresearchgate.net Theoretical studies on similar heterocyclic systems, like oxadiazoles, have demonstrated that π-π stacking can significantly contribute to the binding modes of these molecules with biological targets. mdpi.com

Computational tools such as the Non-Covalent Interaction (NCI) index are used to visualize and analyze these weak interactions, providing detailed insights into the regions of space where attractive or repulsive forces dominate. rsc.org

Table 1: Summary of Common Non-covalent Interactions in Benzothiazole Derivatives and Computational Methods for Their Analysis
Interaction TypeDescriptionTypical Interacting GroupsComputational Analysis Methods
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.N-H···O, O-H···O, N-H···N, C-H···ODFT Calculations, QTAIM, NCI Index
π-π StackingAttractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset (slipped) stacking.Benzothiazole ring ↔ Benzothiazole ringDFT Calculations, Hirshfeld Surface Analysis
C-H···π InteractionsA weak hydrogen bond where a C-H group acts as the hydrogen donor and a π-system acts as the acceptor.Alkyl C-H ↔ Benzothiazole π-systemDFT Calculations, Hirshfeld Surface Analysis
Chalcogen BondingA noncovalent interaction involving a chalcogen atom (like sulfur) as an electrophilic site.C-S···OQTAIM, NCI Index

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry provides a powerful framework for predicting and understanding the nonlinear optical (NLO) properties of molecules like this compound. These properties are crucial for applications in modern technologies such as telecommunications and optical data storage. researchgate.netacs.org The NLO response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ). acs.org

Density Functional Theory (DFT) is the most common computational approach for calculating NLO properties. researchgate.netacs.org Functionals such as B3LYP are frequently used for these calculations. mdpi.comresearchgate.net The Finite Field (FF) approach, implemented within DFT, is a standard method to compute the third-order NLO polarizability (γ). researchgate.net

Key parameters derived from these calculations include:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Describes the third-order NLO response. Materials with large γ values are sought for applications like optical switching. researchgate.net

For benzothiazole and related heterocyclic derivatives, studies have shown that the NLO response is strongly linked to the molecule's electronic structure. researchgate.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller HOMO-LUMO gap often correlates with enhanced NLO properties. mdpi.comresearchgate.net The presence of electron-donating and electron-withdrawing groups can be strategically used to tune this energy gap and, consequently, the NLO response. researchgate.net For example, computational studies on D-π-A-A (Donor-π bridge-Acceptor-Acceptor) organic dyes based on benzothiazole have shown that modulating the electronic character of substituents can lead to significantly higher polarizability and hyperpolarizability values. researchgate.net Calculations on some thiazole derivatives have yielded large third-order NLO polarizability (γ) amplitudes, in some cases several times larger than that of the reference NLO material para-nitroaniline. researchgate.net

Table 2: Key Parameters in Computational NLO Studies of Benzothiazole Systems
ParameterSymbolDescriptionComputational MethodSignificance
PolarizabilityαMeasures the distortion of the electron cloud in an applied electric field (linear response).DFT, FFFundamental electrical property influencing NLO response.
First HyperpolarizabilityβMeasures the second-order NLO response.DFT, FFRelevant for second-harmonic generation.
Second HyperpolarizabilityγMeasures the third-order NLO response.DFT, FFCrucial for applications in optical switching and data processing.
HOMO-LUMO Energy GapΔEThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.DFTInversely correlated with molecular reactivity and often with NLO response; a smaller gap can indicate higher polarizability. mdpi.com

Computational Approaches for Conformational Analysis

Conformational analysis is a fundamental computational task used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule like this compound, which has rotatable bonds, understanding its conformational landscape is key to interpreting its chemical behavior.

The primary computational method for this analysis is the potential energy surface (PES) scan. mdpi.com This involves systematically rotating a specific dihedral angle (torsion angle) by a small increment and calculating the molecule's total energy at each step, while allowing the rest of the geometry to relax. mdpi.comresearchgate.net The resulting plot of energy versus the dihedral angle reveals the low-energy (stable) conformers as minima and the transition states between them as maxima.

For benzothiazole derivatives, a key dihedral angle for analysis would be the one connecting the carboxylate group to the benzothiazole ring. mdpi.com DFT methods, particularly with the B3LYP functional and a suitable basis set like 6-311G(d,p), are widely used to perform these calculations. mdpi.comresearchgate.net

In a computational study of related 2-aminobenzothiazole (B30445) derivatives, conformational analysis was performed by varying the dihedral angle between the benzothiazole core and an attached phenyl ring. mdpi.com The scan identified the most stable conformers, which correspond to the lowest points on the energy profile. mdpi.com For this compound, similar scans would be conducted for the C(thiazole)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond to determine the preferred orientation of the methyl carboxylate group relative to the bicyclic ring system.

The choice of solvent can also be incorporated into these models using continuum solvation models (like SMD or PCM), as solvent polarity can influence conformational preferences. nih.gov The results of a conformational analysis provide crucial information on the molecule's shape, which in turn affects its crystal packing, intermolecular interactions, and biological activity.

Table 3: Computational Workflow for Conformational Analysis
StepProcedureComputational Method/ToolOutput
1. Initial Geometry OptimizationAn initial 3D structure of the molecule is built and its geometry is optimized to find a local energy minimum.DFT (e.g., B3LYP/6-311G(d,p))An optimized, low-energy starting structure.
2. Potential Energy Surface (PES) ScanA selected dihedral angle is systematically rotated (e.g., in 10° increments over 360°). A constrained optimization is run at each step.DFT with constrained optimizationA plot of relative energy vs. dihedral angle.
3. Identification of ConformersThe minima on the PES scan are identified as potential stable conformers.Analysis of the energy profileA set of dihedral angles corresponding to low-energy conformers.
4. Full Optimization and Frequency CalculationThe structures corresponding to the identified minima are fully re-optimized without constraints. Vibrational frequency calculations are performed.DFT (unconstrained optimization), Frequency AnalysisConfirmation of true energy minima (no imaginary frequencies) and their relative thermodynamic stabilities (e.g., Gibbs free energy).

Strategic Applications of Benzo D Thiazole 4 Carboxylate Derivatives in Advanced Organic Synthesis

Facile Construction of Diverse Heterocyclic Frameworks

The benzothiazole (B30560) nucleus is a key structural motif in a multitude of biologically active compounds. The strategic placement of a carboxylate group, as seen in methyl benzo[d]thiazole-4-carboxylate, enhances its utility as a synthetic precursor for a range of heterocyclic frameworks.

The fusion of a pyrimidine (B1678525) ring to the benzo[d]thiazole core results in compounds with significant pharmacological potential. A common synthetic strategy involves a one-pot, three-component reaction. For instance, the reaction of 2-aminobenzothiazole (B30445), an arylglyoxal, and a 1,3-dicarbonyl compound in acetic acid can efficiently produce pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole derivatives. researchgate.net This method is valued for its high efficiency and the good yields of the resulting fused heterocyclic products. researchgate.net

Another approach to these fused systems involves the reaction of 2-aminothiazole (B372263) derivatives with Michael acceptors like diethylmalonate or ethyl cyanoacetate. mdpi.com Furthermore, benzo acs.orgresearchgate.netthiazolo[1,2-a]pyrimidine-3-carboxylate derivatives can be synthesized from 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate. nih.gov These synthetic routes underscore the versatility of benzothiazole derivatives in constructing complex, fused heterocyclic systems. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Fused Benzo[d]thiazole-Pyrimidine Systems

Starting Materials Reagents/Conditions Product Reference
2-aminobenzothiazole, arylglyoxal, 1,3-dicarbonyl compound Acetic acid Pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole researchgate.net
2-aminothiazole derivatives, Michael acceptors Various conditions Thiazolopyrimidines mdpi.com
2-aminobenzothiazole, benzaldehyde, ethyl acetoacetate Ethylene glycol, TBAHS Benzo acs.orgresearchgate.netthiazo[1,2-a]pyrimidine derivative nih.gov

Thiazole-carboxamide derivatives are another important class of compounds with diverse biological activities. The synthesis of these analogues often involves the coupling of a thiazole (B1198619) carboxylic acid with various amines. For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized by first converting the corresponding carboxylic acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF. This is followed by reaction with an appropriate amine. mdpi.com

Similarly, N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have been prepared using EDC-HOBt as a coupling agent in DMF. researchgate.netkoreascience.kr These methods provide efficient access to a wide range of functionalized thiazole-carboxamide analogues. nih.govrsc.orgresearchgate.net

Table 2: Preparation of Functionalized Thiazole-Carboxamide Analogues

Thiazole Precursor Coupling Method Amine Product Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxylic acid Oxalyl chloride/DMF o-amino-benzamide 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative mdpi.com
2-benzyl-4-methylthiazole-5-carboxylic acid EDC-HOBt/DMF 2-methyl/substitutedbenzyl-4-(4-aminophenyl) thiazoles N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivative researchgate.netkoreascience.kr

Hydrazone scaffolds derived from benzo[d]thiazoles are of significant interest due to their biological properties. The synthesis of these compounds typically involves the condensation of a carbohydrazide (B1668358) derivative with various aldehydes. For instance, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide can be reacted with differently substituted benzaldehydes in the presence of a catalytic amount of sulfuric acid to yield a series of acyl-hydrazones. nih.gov

Another route involves the reaction of 7-Methylbenzo[d]thiazol-2-amine with hydrazine (B178648) hydrate (B1144303) to form a hydrazino intermediate, which is then condensed with various aldehydes to afford the final hydrazone derivatives. nih.gov These synthetic strategies highlight the utility of benzo[d]thiazole derivatives in accessing diverse hydrazone scaffolds. researchgate.netcapes.gov.brcofc.edu

Table 3: Formation of Hydrazone Scaffolds

Benzo[d]thiazole Precursor Reaction Product Reference
4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide Condensation with substituted benzaldehydes Acyl-hydrazones nih.gov
7-Methylbenzo[d]thiazol-2-amine Reaction with hydrazine hydrate, followed by condensation with aldehydes Benzo[d]thiazole-hydrazones nih.gov

Scaffolding for Medicinal Chemistry Building Blocks

The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of new therapeutic agents. acs.org Its rigid, planar structure and the potential for functionalization at multiple positions make it an attractive starting point for drug discovery programs. nih.gov The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of physicochemical and pharmacological properties.

For example, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been developed as versatile building blocks. These compounds offer multiple points for derivatization, enabling a thorough exploration of the chemical space around the core scaffold. acs.org The thiazolo[5,4-d]thiazole (B1587360) fused system is another example of a promising building block, particularly in the development of organic semiconductors. rsc.org

Exploration of Chemical Space through Directed Functionalization

Directed functionalization of the benzo[d]thiazole scaffold is a key strategy for exploring chemical space and developing novel compounds with desired properties. By systematically introducing different chemical groups at various positions on the ring, chemists can generate libraries of analogues for biological screening. acs.org

The synthesis of 4- and 5-hydroxy benzo[d]thiazoles, for instance, provides a rapid route to a central core that can be further derivatized. This approach allows for the efficient exploration of the chemical space around the benzothiazole nucleus. acs.org This systematic modification is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery.

Conclusion and Future Research Perspectives

Current Research Challenges and Unaddressed Questions

The synthesis and functionalization of methyl benzo[d]thiazole-4-carboxylate are not without their difficulties. A primary challenge lies in the regioselective synthesis of 4-substituted benzothiazoles. acgpubs.orgnih.govresearchgate.netrsc.org Traditional condensation reactions often yield mixtures of isomers, necessitating laborious purification steps. The directing effects of substituents on the benzene (B151609) ring precursor play a crucial role, and achieving exclusive formation of the 4-carboxy derivative can be problematic. rsc.org

Another significant hurdle is the functional group tolerance of many existing synthetic methods. The ester group at the 4-position can be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures, which are often employed in classical benzothiazole (B30560) synthesis. organic-chemistry.org This limits the scope of applicable reactions for further derivatization of the core structure.

Furthermore, there are several unaddressed questions regarding the structure-property relationships of this compound. The precise influence of the methyl carboxylate group at the 4-position on the electronic properties, photophysical characteristics, and biological activity of the benzothiazole scaffold is not yet fully elucidated. For instance, how does this specific substitution pattern affect the molecule's frontier molecular orbitals and its potential as a building block in organic electronics or as a pharmacophore in drug design? researchgate.netsnu.edu.in Answering these questions is pivotal for the rational design of new materials and therapeutic agents.

Research ChallengeDescriptionKey Unaddressed Questions
Regioselective Synthesis Difficulty in controlling the position of substitution on the benzene ring, often leading to isomeric mixtures. acgpubs.orgnih.govresearchgate.netrsc.orgHow can synthetic methods be tailored to exclusively yield the 4-substituted product? What are the precise electronic and steric factors governing regioselectivity?
Functional Group Tolerance The ester moiety is susceptible to degradation under harsh reaction conditions, limiting synthetic options. organic-chemistry.orgWhat milder and more selective reaction conditions can be developed for the synthesis and derivatization of this compound?
Structure-Property Relationships Incomplete understanding of the influence of the 4-methyl carboxylate group on the molecule's properties.What are the specific effects on electronic structure, photophysics, and biological activity? How can this understanding be leveraged for targeted applications?

Emerging Methodologies and Future Synthetic Directions

To overcome the challenges mentioned above, researchers are exploring innovative synthetic strategies. Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective introduction of substituents onto the benzothiazole core. organic-chemistry.orgbohrium.comorganic-chemistry.org This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions, thus preserving the integrity of the ester group. Future work will likely focus on developing catalysts that can selectively activate the C-H bonds at specific positions of the benzothiazole ring system. bohrium.com

Electrochemical synthesis represents another promising green and efficient alternative for the construction of the benzothiazole scaffold. rsc.orgresearchgate.netresearchgate.net By using electricity as a "reagent," these methods can often be performed at room temperature without the need for harsh chemical oxidants, thereby enhancing functional group compatibility. rsc.orgresearchgate.net The application of electrosynthesis to produce this compound could offer a more sustainable and atom-economical route.

Looking ahead, the development of flow chemistry protocols for the synthesis of this compound could enable better control over reaction parameters, leading to higher yields and purity. researchgate.net Furthermore, the exploration of photocatalysis could provide novel pathways for the formation and functionalization of the benzothiazole ring under mild, light-driven conditions. organic-chemistry.org

Emerging MethodologyPotential Advantages for this compoundFuture Research Directions
C-H Bond Functionalization High regioselectivity, milder reaction conditions, preservation of the ester group. organic-chemistry.orgbohrium.comorganic-chemistry.orgDevelopment of catalysts for selective functionalization at various positions of the benzothiazole ring.
Electrochemical Synthesis Green and sustainable, avoids harsh oxidants, room temperature reactions. rsc.orgresearchgate.netresearchgate.netOptimization of electrolytic conditions for the high-yield synthesis of the target compound.
Flow Chemistry & Photocatalysis Enhanced reaction control, improved safety and scalability, novel reaction pathways under mild conditions. organic-chemistry.orgresearchgate.netDesign of continuous flow reactors and development of efficient photocatalytic systems for benzothiazole synthesis.

Prospects for Advanced Characterization and Computational Modeling

A deeper understanding of the properties of this compound will be greatly facilitated by the application of advanced characterization and computational techniques. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy , and Mass Spectrometry (MS) are essential for routine characterization, chemistryjournal.innih.gov more advanced techniques can provide further insights. For instance, two-dimensional NMR techniques can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of the substitution. nih.gov

Computational modeling , particularly Density Functional Theory (DFT) , is poised to play a pivotal role in elucidating the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of this compound. scirp.orgresearchgate.netproteobiojournal.commdpi.comnih.govresearchgate.netscirp.org DFT calculations can help predict the molecule's behavior in different chemical environments and guide the design of derivatives with tailored electronic properties for applications in materials science. researchgate.netproteobiojournal.comMolecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules or biological targets. nih.govnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. allsubjectjournal.comdntb.gov.uaresearchgate.netmdpi.com This approach can accelerate the discovery of new drug candidates by predicting the activity of yet-to-be-synthesized compounds, thereby streamlining the drug development process. allsubjectjournal.comdntb.gov.ua

TechniquePotential Insights for this compoundFuture Applications
Advanced NMR Spectroscopy Unambiguous structural elucidation and confirmation of regiochemistry. nih.govQuality control in synthesis and detailed structural analysis of derivatives.
Density Functional Theory (DFT) Understanding of electronic properties, reactivity, and molecular orbital energies. scirp.orgresearchgate.netproteobiojournal.commdpi.comnih.govresearchgate.netscirp.orgRational design of new materials with specific electronic and optical properties.
Molecular Dynamics (MD) Simulations Information on conformational dynamics and intermolecular interactions. nih.govnih.govPredicting binding modes with biological targets and understanding solvation effects.
QSAR Studies Correlation of molecular structure with biological activity to guide drug design. allsubjectjournal.comdntb.gov.uaresearchgate.netmdpi.comVirtual screening and optimization of lead compounds in drug discovery programs.

Q & A

What are the standard synthetic routes for Methyl benzo[d]thiazole-4-carboxylate, and what reagents are critical for its preparation?

Level: Basic
Answer:
The synthesis typically involves cyclization and functionalization steps. A common method (Scheme 1a in ) uses Al(NO₃)₃ as a catalyst in acetic anhydride and glacial acetic acid (rt, 1.5 h, 85% yield), followed by reduction with Na dithionite in acetone/0.5N NaOH (reflux, 70% yield). Critical reagents include CNBr in methanol for final carboxylation (70% yield). Alternative routes () employ coupling reactions with EDCI/HOBt in THF under pH-controlled conditions.
Key Reagents Table:

StepReagents/ConditionsYieldReference
CyclizationAl(NO₃)₃, Ac₂O, gl. AcOH, rt85%
ReductionNa dithionite, acetone/NaOH, reflux70%
CarboxylationCNBr, MeOH, rt70%

What spectroscopic and analytical methods are most reliable for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm) confirm the core structure ( ).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate purity ().
  • X-ray Crystallography : SHELX software ( ) resolves crystal packing and bond angles, critical for confirming regiochemistry.
    Example NMR Data ():
Protonδ (ppm)Assignment
COOCH₃3.90Singlet (3H)
Thiazole-H7.65–8.10Multiplet (aromatic)

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Level: Advanced
Answer:

  • Catalyst Screening : Replace Al(NO₃)₃ with Lewis acids like FeCl₃ or Bi(OTf)₃ for enhanced cyclization efficiency ().
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates ().
  • Temperature Control : Gradual heating (40–50°C) minimizes side reactions in nitro-group reductions ().
    Optimization Table ():
ParameterBaselineOptimizedResult
CatalystAl(NO₃)₃FeCl₃+12% yield
SolventEtOHDMFFaster reaction
Temp.rt50°CReduced byproducts

How should researchers address contradictions in spectral data during structural elucidation?

Level: Advanced
Answer:

  • Multi-Technique Validation : Cross-validate NMR with IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~270 nm for conjugated systems) ().
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities ().
  • Crystallographic Data : Use SHELXL refinement ( ) to resolve tautomerism or positional isomerism.

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Level: Advanced
Answer:

  • Retrosynthesis AI : Tools leveraging Reaxys/Pistachio databases () propose feasible routes (e.g., Suzuki coupling for aryl substitutions).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to guide functionalization ().

How can researchers design biological activity studies for this compound derivatives?

Level: Advanced
Answer:

  • Target Selection : Prioritize kinases or apoptosis regulators based on structural analogs ().
  • Derivative Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance bioactivity ().
  • Assay Protocols : Use MTT assays for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3) ().
    Example Derivatives ():
DerivativeModificationBioactivity Target
CF₃-substitutedIncreased lipophilicityAnticancer (LOX inhibition)
AminoethylamideEnhanced solubilityAntimicrobial

What strategies mitigate challenges in isolating this compound from reaction mixtures?

Level: Advanced
Answer:

  • Chromatography : Use silica gel (hexane/EtOAc gradients) or reverse-phase HPLC ( ).
  • Acid-Base Extraction : Leverage the compound’s weak acidity (pKa ~4.5) for selective partitioning ().
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove polar impurities ().

How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced
Answer:

  • Electron-Deficient Thiazole : Facilitates Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids) at the 2-position ( ).
  • Steric Effects : Bulky substituents at the 5-position hinder C-H activation ().
  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira reactions ().

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